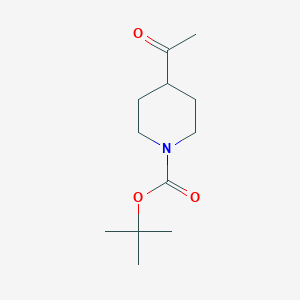

Tert-Butyl-4-Acetylpiperidin-1-carboxylat

Übersicht

Beschreibung

Tert-butyl 4-acetylpiperidine-1-carboxylate (TBAPC) is an organic compound that has been widely studied in various scientific fields. It is a versatile compound that can be used in a variety of ways, including synthesis, research applications, and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

N-Boc-4-Acetylpiperidin: dient als vielseitiges Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine schützende Boc-Gruppe ist besonders nützlich in der Peptidsynthese, wo sie die Aminfunktionalität während Reaktionen schützt, die empfindlich gegenüber freien Aminen sind. Diese Verbindung ist entscheidend für die Herstellung von Antibiotika, antiviralen Medikamenten und Medikamenten zur Behandlung von Tumoren und Herz-Kreislauf-Erkrankungen .

Pestizidentwicklung

Im Bereich der agrochemischen Forschung wird N-Boc-4-Acetylpiperidin zur Herstellung neuartiger Pestizidverbindungen eingesetzt. Sein Strukturmotiv findet sich in vielen aktiven Molekülen, die als Insektizide, Herbizide und Fungizide dienen. Insbesondere die tert-Butylgruppe sorgt für sterisches Volumen, das für die biologische Aktivität dieser Verbindungen entscheidend sein kann .

Gezielte Proteindegradation

Die Verbindung wird als semi-flexibler Linker bei der Entwicklung von PROTACs (Proteolyse-Targeting-Chimären) eingesetzt. PROTACs sind Moleküle, die entwickelt wurden, um den Abbau bestimmter Proteine zu induzieren, eine Methode mit therapeutischem Potenzial bei der Krebsbehandlung und darüber hinaus. Die tert-Butylgruppe bietet ein Gleichgewicht zwischen Steifigkeit und Flexibilität, das für die richtige Orientierung der Moleküle unerlässlich ist .

Bausteine der organischen Synthese

Als Baustein in der organischen Synthese wird N-Boc-4-Acetylpiperidin zum Aufbau einer großen Bandbreite an organischen Verbindungen verwendet, darunter Amide, Sulfonamide und Schiff-Basen. Seine Reaktivität ermöglicht die Einführung verschiedener funktioneller Gruppen, was es zu einem festen Bestandteil im Werkzeugkasten des Chemikers zur Herstellung komplexer organischer Moleküle macht .

Proteomik-Forschung

In der Proteomik wird N-Boc-4-Acetylpiperidin als biochemisches Werkzeug eingesetzt. Es kann verwendet werden, um Peptide und Proteine zu modifizieren und so ihre Eigenschaften für Studien zu verändern. Diese Modifikation kann helfen, die Proteinfunktion und -interaktion zu verstehen, was entscheidend für die Entdeckung neuer therapeutischer Ziele ist .

Synthese biologisch aktiver Verbindungen

Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese biologisch aktiver Moleküle wie Crizotinib, einem Antikrebsmittel. Die Fähigkeit der tert-Butylgruppe, sich unter sauren Bedingungen leicht zu lösen, macht sie zu einem wertvollen Gut in mehrstufigen Synthesewegen, bei denen ein vorübergehender Schutz von funktionellen Gruppen erforderlich ist .

Safety and Hazards

The safety information available indicates that tert-butyl 4-acetylpiperidine-1-carboxylate is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Wirkmechanismus

Target of Action

This compound is a derivative of piperidine and is primarily used as an intermediate in organic synthesis .

Mode of Action

Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Boc-4-acetylpiperidine. For instance, it should be stored in a cool, dry, well-ventilated place, away from fire and oxidizing agents . It is also sensitive to light and should be kept in a dark place .

Eigenschaften

IUPAC Name |

tert-butyl 4-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVBBNZWMSTMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450938 | |

| Record name | Tert-butyl 4-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206989-61-9 | |

| Record name | 1-Piperidinecarboxylic acid, 4-acetyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206989-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tert-butyl 4-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

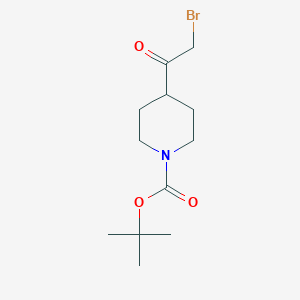

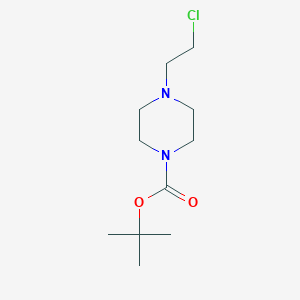

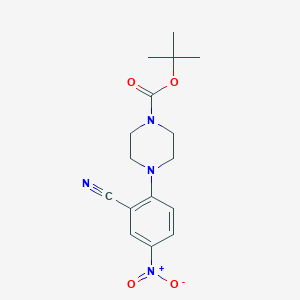

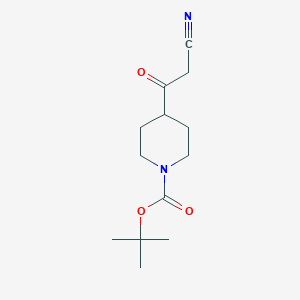

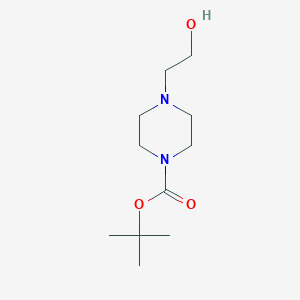

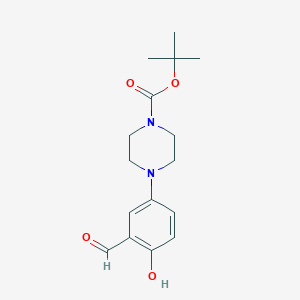

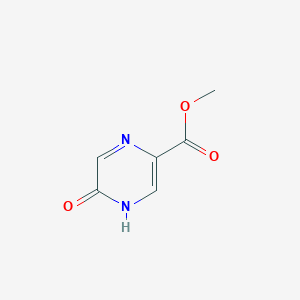

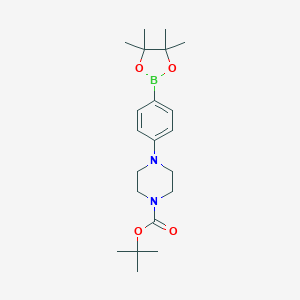

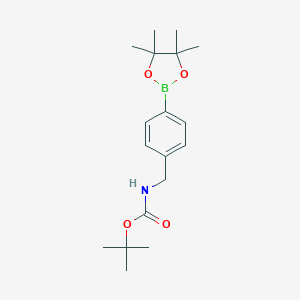

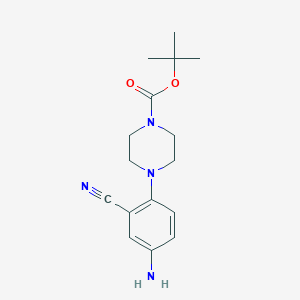

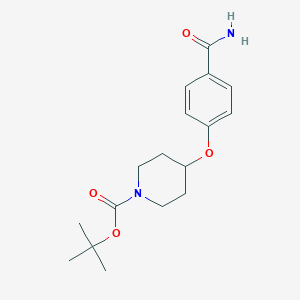

Synthesis routes and methods I

Procedure details

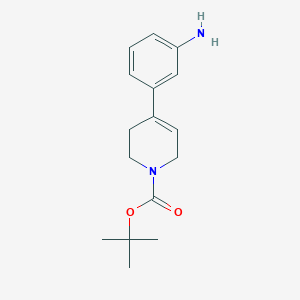

Synthesis routes and methods II

Procedure details

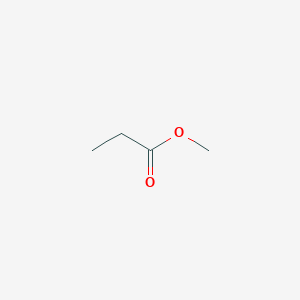

Synthesis routes and methods III

Procedure details

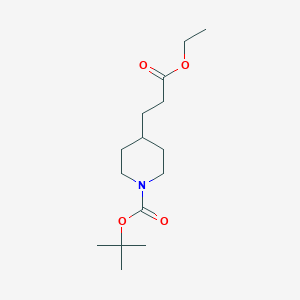

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.